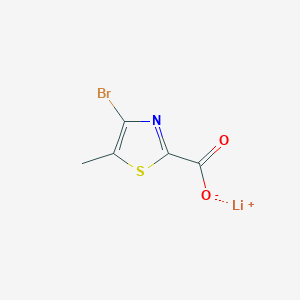

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate

Description

Lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is a lithium salt of a substituted 1,3-thiazole carboxylic acid derivative. The compound features a bromine atom at the 4-position and a methyl group at the 5-position of the thiazole ring, with a carboxylate group at the 2-position. The lithium counterion enhances solubility in polar solvents, a common feature in ionic coordination chemistry .

Propriétés

IUPAC Name |

lithium;4-bromo-5-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S.Li/c1-2-3(6)7-4(10-2)5(8)9;/h1H3,(H,8,9);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPKPRODHHQXTE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CC1=C(N=C(S1)C(=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrLiNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2137629-67-3 | |

| Record name | lithium 4-bromo-5-methyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-bromo-5-methyl-1,3-thiazole-2-carboxylic acid with a lithium salt. The reaction is carried out in an appropriate solvent under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield and purity .

Analyse Des Réactions Chimiques

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.

Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

Materials Science: Thiazole derivatives are used in the development of advanced materials, including organic semiconductors and light-emitting diodes.

Mécanisme D'action

The mechanism of action of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . The lithium ion may also contribute to the compound’s biological effects by affecting ion channels and neurotransmitter systems.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate with structurally related lithium thiazole carboxylates:

Key Comparative Insights:

Substituent Effects: Halogens: Bromine (Br) at the 4-position offers intermediate electronegativity and polarizability compared to iodine (I) and chlorine (Cl). Alkyl vs. Electron-Withdrawing Groups: The 5-methyl group in the target compound provides steric hindrance but less electronic influence compared to 5-CF₃ or 5-ethyl substituents. CF₃ groups significantly lower pKa values of carboxylates, enhancing solubility in aprotic solvents .

Physical Properties: Collision cross-section (CCS) data for lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate ([M+H]⁺ CCS = 131.9 Ų) suggests that bulkier substituents (e.g., ethyl vs. The absence of CCS data for the bromo-methyl analog highlights a research gap.

Synthetic and Industrial Relevance: Lithium thiazole carboxylates with trifluoromethyl or amino groups are commercially available, with suppliers in China, Japan, and Germany .

Research Findings and Trends

- Crystallographic Behavior : SHELX software (widely used for small-molecule refinement) could resolve structural ambiguities in halogenated thiazoles, as seen in iodinated analogs .

- Reactivity: Bromine’s moderate leaving-group ability may make the target compound useful in nucleophilic substitution reactions, contrasting with amino or CF₃ derivatives, which favor electrophilic pathways .

- Stability : Methyl groups at the 5-position likely improve thermal stability compared to ethyl or CF₃ substituents due to reduced steric strain.

Activité Biologique

Lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate represents a unique compound within the thiazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Overview of Thiazole Compounds

Thiazoles are five-membered heterocyclic compounds that contain sulfur and nitrogen atoms. They have been extensively studied for their diverse biological activities, including antimicrobial , antiviral , anticancer , and anticonvulsant properties. The incorporation of lithium ions in thiazole derivatives can enhance their biological activity due to lithium's known effects on neurotransmitter modulation and neuroprotection.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate have shown promising results against various cancer cell lines.

The presence of electron-withdrawing groups such as bromine has been linked to enhanced cytotoxicity against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The structural modifications in lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate may contribute to its efficacy in seizure models.

| Compound | Model | Effectiveness | Reference |

|---|---|---|---|

| Lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate | PTZ Seizure Model | High Protection Rate |

In preclinical studies, compounds with similar thiazole structures demonstrated significant protective effects against seizures, suggesting a potential role in treating epilepsy.

The biological activity of lithium(1+) ion 4-bromo-5-methyl-1,3-thiazole-2-carboxylate is primarily attributed to:

- Modulation of Neurotransmitter Levels : Lithium ions are known to affect neurotransmitter systems, particularly serotonin and dopamine pathways, which may enhance mood stabilization and neuroprotective effects.

- Induction of Apoptosis : Thiazoles can activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have illustrated the potential therapeutic applications of thiazole derivatives:

- Case Study on Glioblastoma : A study evaluated the effect of lithium(1+) ion thiazole derivatives on U251 glioblastoma cells. The results indicated a significant reduction in cell viability with an IC50 value indicating potent activity against this aggressive cancer type .

- Anticonvulsant Efficacy : In a controlled trial using animal models, lithium(1+) ion thiazoles were administered to assess their anticonvulsant properties. The results showed a marked decrease in seizure frequency compared to control groups, highlighting their potential as novel anticonvulsants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.